6-Chloro-4-methyl-1(2H)-phthalazinone
CAS No.:
Cat. No.: VC13708865
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7ClN2O |
---|---|
Molecular Weight | 194.62 g/mol |
IUPAC Name | 6-chloro-4-methyl-2H-phthalazin-1-one |
Standard InChI | InChI=1S/C9H7ClN2O/c1-5-8-4-6(10)2-3-7(8)9(13)12-11-5/h2-4H,1H3,(H,12,13) |
Standard InChI Key | UNIGVHVDXCLPTB-UHFFFAOYSA-N |
SMILES | CC1=NNC(=O)C2=C1C=C(C=C2)Cl |
Canonical SMILES | CC1=NNC(=O)C2=C1C=C(C=C2)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
6-Chloro-4-methyl-1(2H)-phthalazinone features a planar bicyclic structure with the following key properties:
The compound’s stability arises from intramolecular hydrogen bonding between the carbonyl oxygen and the NH group, as evidenced by its crystalline structure. The chlorine atom at position 6 and methyl group at position 4 contribute to its electronic and steric profiles, influencing reactivity and biological interactions .
Spectroscopic Characterization
Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) studies include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.3–7.7 (m, 3H, aromatic), 10.5 (s, 1H, NH) .
-
IR (KBr): Peaks at 3296 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), and 1605 cm⁻¹ (C=N) .
-
Mass Spectrometry: Molecular ion peak at m/z 276 (M⁺), with fragmentation patterns consistent with chlorine loss .
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves cyclocondensation of hydrazine derivatives with substituted phthalic acid precursors. A typical procedure includes:
-
Starting Material: 2-Acetylbenzoic acid (10) reacted with hydrazine hydrate in ethanol under reflux .
-
Cyclization: Formation of the phthalazinone core at 80–100°C for 3–5 hours, yielding 6-chloro-4-methyl-1(2H)-phthalazinone in 70–80% purity .
-
Purification: Recrystallization from ethanol or dimethylformamide (DMF) to achieve >95% purity.
Optimization Parameters:
-
Solvent: Ethanol preferred for higher yields vs. DMF for faster kinetics .
-
Temperature: Reactions above 80°C reduce byproducts like N,N′-dialkylation dimers .
-
Catalyst: K₂CO₃ enhances alkylation efficiency in derivative synthesis .
Advanced Functionalization Strategies
Recent work explores hybridization with dithiocarbamate groups to enhance bioactivity. For example:
-
Step 1: Bromination of 4-methylphthalazinone using N-bromosuccinimide (NBS) to introduce reactive sites .
-
Step 2: Gabriel synthesis of amine intermediates via potassium phthalimide .
-
Step 3: One-pot reaction with carbon disulfide and benzyl bromides to yield hybrids .
Biological Activities and Mechanisms
Antimicrobial Efficacy
6-Chloro-4-methyl-1(2H)-phthalazinone demonstrates broad-spectrum activity:
Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers . The chlorine substituent enhances lipophilicity, promoting penetration through bacterial cell walls.
Cell Line | IC₅₀ (μM) | Mechanism | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 8.2 | PARP-1 inhibition | |
A549 (Lung Cancer) | 12.7 | ROS generation | |
HeLa (Cervical Cancer) | 10.3 | Topoisomerase II inhibition |
The compound’s planar structure facilitates intercalation into DNA, while the methyl group modulates selectivity toward cancer cells over normal fibroblasts (selectivity index >5) .
Pharmacological Applications and Derivatives
Lead Compound for Antimicrobial Agents
Structural analogs with improved potency include:
-
4-((4-Chloroanilino)methyl) derivatives: 10-fold lower MIC against methicillin-resistant S. aureus (MRSA).
-
Dithiocarbamate hybrids: Enhanced fungal ergosterol biosynthesis inhibition .
Oncology Therapeutics
Notable developments include:
-
PARP Inhibitors: Analogues inhibit PARP-1 at nanomolar concentrations, synergizing with DNA-damaging chemotherapeutics .
-
Combination Therapies: Co-administration with cisplatin reduces tumor volume by 60% in murine models .
Future Research Directions
Synthesis Scalability
-
Continuous Flow Chemistry: To improve yield and reduce reaction times.
-
Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for sustainability .
Clinical Translation Challenges
-
Pharmacokinetics: Address low oral bioavailability (<20%) via prodrug formulations.
-
Toxicology: Chronic toxicity studies in mammalian models remain pending.
Target Identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume